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For Researchers, Scientists, and Drug Development Professionals

Introduction
Flutax-2 is a fluorescent derivative of paclitaxel, a potent anti-cancer drug that stabilizes

microtubules. This probe consists of paclitaxel conjugated to the bright, photostable green

fluorescent dye, Oregon Green 488. By binding to the β-tubulin subunit of microtubules, Flutax-

2 not only stabilizes the microtubule polymer but also allows for high-fidelity visualization of the

microtubule cytoskeleton in living and fixed cells. Its high binding affinity and excellent

photophysical properties make it a valuable tool for a range of fluorescence microscopy

applications, from widefield and confocal microscopy to advanced super-resolution techniques

such as Stimulated Emission Depletion (STED) microscopy. These application notes provide

detailed protocols for utilizing Flutax-2 for high-resolution imaging of microtubules, offering

insights into microtubule dynamics and organization.

Quantitative Data
The photophysical and binding properties of Flutax-2 are summarized in the table below,

providing key parameters for designing and executing imaging experiments.
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Property Value Reference

Excitation Maximum (λex) 496 nm [1][2]

Emission Maximum (λem) 526 nm [1][2]

Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹ [1][2][3]

Quantum Yield (Φ) 0.9 [1][3]

Binding Affinity (Ka) ~ 10⁷ M⁻¹ [1][2]

Solubility Soluble to 1 mM in DMSO [1]

Storage
Store at -20°C, protect from

light
[1]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway involving microtubules and the

general experimental workflow for imaging microtubules using Flutax-2.
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A simplified diagram of signaling pathways influencing microtubule dynamics.
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Experimental Workflow for Flutax-2 Imaging
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A general workflow for microtubule imaging using Flutax-2.
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Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubules with
Confocal Microscopy
This protocol is suitable for observing microtubule dynamics and organization in real-time in

living cells.

Materials:

Flutax-2 (soluble in DMSO)

Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)

Hanks' Balanced Salt Solution (HBSS)

Cells cultured on glass-bottom dishes or coverslips

Confocal microscope with appropriate laser lines (e.g., 488 nm) and detectors.

Procedure:

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a glass-bottom

dish or coverslip suitable for live-cell imaging.

Preparation of Staining Solution: Prepare a 2 µM working solution of Flutax-2 in pre-warmed

(37°C) live-cell imaging medium or HBSS.[2] To do this, dilute the DMSO stock solution of

Flutax-2. For example, add 2 µL of a 1 mM Flutax-2 stock to 1 mL of medium.

Staining: Remove the culture medium from the cells and gently add the 2 µM Flutax-2

staining solution.

Incubation: Incubate the cells for 60 minutes at 37°C in a cell culture incubator.[2][4]

Washing: After incubation, gently wash the cells two to three times with pre-warmed HBSS or

live-cell imaging medium to remove unbound Flutax-2.[2][4]
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Imaging: Mount the sample on the confocal microscope. Use a 488 nm laser line for

excitation and collect the emission between 500-550 nm. It is crucial to minimize light

exposure to reduce phototoxicity and photobleaching, as Flutax-2 staining in live cells can

diminish rapidly upon exposure to light.[2]

Protocol 2: High-Resolution Imaging of Microtubules
with STED Microscopy
This protocol provides a starting point for achieving super-resolution images of microtubules

using Flutax-2. Optimization of labeling and imaging parameters may be required for different

cell types and STED systems.

Materials:

Flutax-2 (soluble in DMSO)

Live-cell imaging medium or Phosphate-Buffered Saline (PBS)

Cells cultured on high-performance coverslips (#1.5H)

STED microscope with excitation laser (e.g., 488 nm) and depletion laser (e.g., 592 nm).

Procedure:

Cell Preparation: For optimal STED imaging, culture cells on high-performance #1.5H

coverslips to a confluency of 50-70%.

Preparation of Staining Solution: Prepare a working solution of Flutax-2 in pre-warmed

imaging medium. A concentration range of 100 nM to 1 µM can be tested to achieve optimal

labeling density for STED. Lower concentrations are often preferable to reduce background

fluorescence.

Staining: Remove the culture medium and gently add the Flutax-2 staining solution.

Incubation: Incubate for 30-60 minutes at 37°C. Shorter incubation times may be sufficient

and can help reduce potential effects on microtubule dynamics.
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Washing: Gently wash the cells two to three times with pre-warmed imaging medium.

Mounting: For live-cell imaging, mount the coverslip in an appropriate imaging chamber with

live-cell imaging medium. For fixed-cell imaging (note: Flutax-2 staining is not well-retained

after fixation[2]), a mounting medium with a refractive index matched to the immersion oil

(e.g., 1.518) is recommended.[5]

STED Imaging:

Place the sample on the STED microscope.

Use a 488 nm laser for excitation of Flutax-2 (Oregon Green 488).

Use a 592 nm depletion laser to achieve super-resolution.[6]

Adjust the excitation and depletion laser powers to achieve a good signal-to-noise ratio

while minimizing photobleaching. Start with low laser powers and gradually increase them.

Optimize the pixel size (e.g., 20-25 nm) and scan speed for the desired resolution and

field of view.[2]

Acquire both a conventional confocal image and a STED image for comparison.

Concluding Remarks
Flutax-2 is a versatile and powerful tool for visualizing microtubules in a variety of cell types

and experimental contexts. The protocols provided here offer a foundation for both standard

and high-resolution imaging applications. For super-resolution microscopy, careful optimization

of labeling conditions and imaging parameters is essential to achieve the best results and

reveal the intricate details of the microtubule cytoskeleton. By leveraging the unique properties

of Flutax-2, researchers can gain deeper insights into the critical roles of microtubules in

cellular processes and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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